molecular formula C11H10F4N2O B7161756 N-(3,4-difluorophenyl)-3,3-difluoropyrrolidine-1-carboxamide

N-(3,4-difluorophenyl)-3,3-difluoropyrrolidine-1-carboxamide

Cat. No.: B7161756
M. Wt: 262.20 g/mol
InChI Key: YGGQYTURHZRJHJ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3,3-difluoropyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of difluorophenyl and difluoropyrrolidine moieties

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3,3-difluoropyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4N2O/c12-8-2-1-7(5-9(8)13)16-10(18)17-4-3-11(14,15)6-17/h1-2,5H,3-4,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGQYTURHZRJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3,3-difluoropyrrolidine-1-carboxamide typically involves the reaction of 3,4-difluoroaniline with 3,3-difluoropyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3,3-difluoropyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-3,3-difluoropyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3,3-difluoropyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Similar in structure but with different substituents on the phenyl ring.

    N-(3,4-difluorophenyl)piperidin-3-yl: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-(3,4-difluorophenyl)-3,3-difluoropyrrolidine-1-carboxamide is unique due to the presence of both difluorophenyl and difluoropyrrolidine moieties, which confer specific chemical and physical properties. These properties make it suitable for applications requiring high stability and specific reactivity .

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